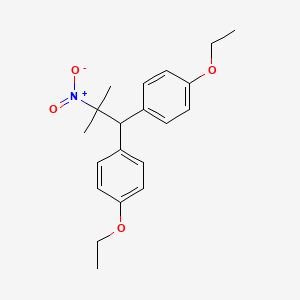
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-, also known as 1,1-bis(p-ethoxyphenyl)-2-nitropropane, is a chemical compound with the molecular formula C19H23NO4 and a molecular weight of 329.43 g/mol . This compound is characterized by the presence of two p-ethoxyphenyl groups attached to a propane backbone, with a nitro group at the 2-position.
Méthodes De Préparation
The synthesis of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- involves several steps. One common method includes the reaction of p-ethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then subjected to a Michael addition with p-ethoxybenzylmagnesium bromide, followed by reduction to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic rings may also participate in π-π interactions with proteins and other biomolecules, influencing its activity .
Comparaison Avec Des Composés Similaires
Similar compounds to propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- include:
- 1,1-bis(p-ethoxyphenyl)-2-nitroethane
- 1,1-bis(p-ethoxyphenyl)-2-nitrobutane
- 1,1-bis(p-ethoxyphenyl)-2-nitrohexane
These compounds share structural similarities but differ in the length of the carbon chain and the position of the nitro group. The unique combination of the p-ethoxyphenyl groups and the nitro group in propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
26258-72-0 |
|---|---|
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-methyl-2-nitropropyl]benzene |
InChI |
InChI=1S/C20H25NO4/c1-5-24-17-11-7-15(8-12-17)19(20(3,4)21(22)23)16-9-13-18(14-10-16)25-6-2/h7-14,19H,5-6H2,1-4H3 |
Clé InChI |
YKXNSWQIFIWKAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



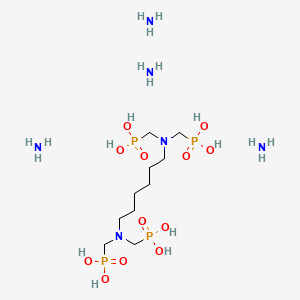
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)

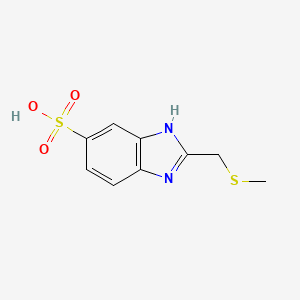
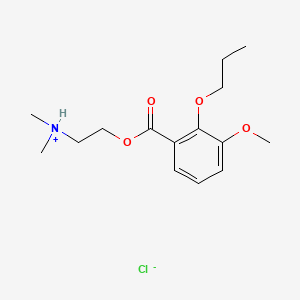

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)

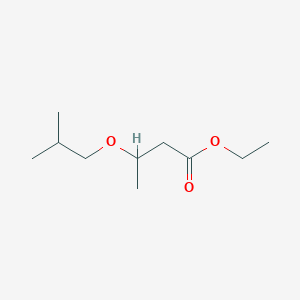

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
